molecular formula C11H15NO2 B12132868 Ethyl (1-phenylethyl)carbamate CAS No. 1623-51-4

Ethyl (1-phenylethyl)carbamate

Cat. No.: B12132868
CAS No.: 1623-51-4
M. Wt: 193.24 g/mol
InChI Key: TVSAQMXTJQSGAC-UHFFFAOYSA-N
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Description

Ethyl (1-phenylethyl)carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an ethyl group, a phenylethyl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (1-phenylethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with 1-phenylethylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Another method involves the use of isocyanates. In this approach, 1-phenylethylamine reacts with ethyl isocyanate to form this compound. This reaction is usually carried out under mild conditions and does not require the use of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-phenylethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamate derivatives with additional oxygen-containing functional groups, while reduction may produce amines .

Scientific Research Applications

Ethyl (1-phenylethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of ethyl (1-phenylethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit enzymes such as acetylcholinesterase .

Comparison with Similar Compounds

Ethyl (1-phenylethyl)carbamate can be compared with other carbamate compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl (1-phenylethyl)carbamate, also known as ethyl N-(2-phenethyl)carbamate, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is classified under the carbamate family, characterized by its unique structure comprising an ethyl group and a phenylethyl group attached to a carbamate functional group. The compound is synthesized through various methods, including the reaction of ethyl chloroformate with 1-phenylethylamine or ethyl isocyanate under mild conditions.

Antimicrobial Properties

This compound has shown promise in antimicrobial applications. Research indicates that it exhibits activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). In a study evaluating a library of compounds based on this structure, one analogue demonstrated significant biofilm inhibition with an IC50 value of approximately 15.7 μM against MRSA .

Table 1: Antimicrobial Activity of this compound Analogues

CompoundBacterial StrainIC50 (μM)Biofilm Inhibition (%)
Ethyl CarbamateMRSA 4330015.775.1
Analogue 2bVarious StrainsModerateVaries

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that this compound can sensitize cancer cells to marine toxins, indicating a role in enhancing the efficacy of other therapeutic agents . The mechanism may involve the inhibition of specific enzymes critical for cancer cell survival.

The biological activity of this compound primarily involves its interaction with molecular targets through covalent bonding. The carbamate functional group can form bonds with nucleophilic sites on proteins and enzymes, inhibiting their activity. This mechanism is akin to other carbamates known for their enzyme-inhibiting properties, such as acetylcholinesterase inhibitors.

Case Study: Biofilm Inhibition

In a study focusing on biofilm formation by MRSA, researchers synthesized various analogues of this compound. The study revealed that specific structural modifications could enhance antimicrobial activity. For instance, substituting alkyl groups with electron-withdrawing groups significantly affected biofilm inhibition efficacy .

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that derivatives of this compound exhibit stability under physiological conditions while allowing for gradual hydrolysis. This property is crucial for developing prodrugs that can effectively deliver therapeutic agents in vivo without rapid degradation .

Properties

IUPAC Name

ethyl N-(1-phenylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)12-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSAQMXTJQSGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1623-51-4
Record name NSC22468
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22468
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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